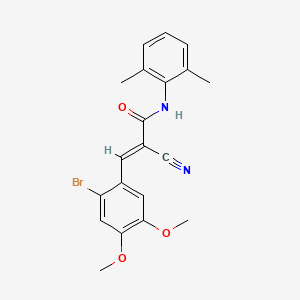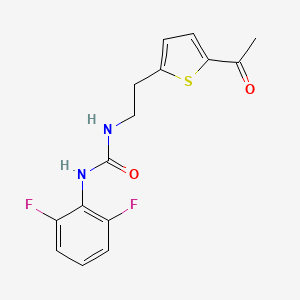
(4-bromo-2-formylphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromo-2-formylphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate, commonly known as BDPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. BDPP is a yellow crystalline powder with a molecular formula of C26H19BrN2O3 and a molecular weight of 498.34 g/mol.
作用機序
The mechanism of action of BDPP is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. BDPP has been shown to inhibit the activation of NF-κB, leading to the suppression of inflammation and oxidative stress.
Biochemical and Physiological Effects:
BDPP has been shown to exhibit potent anti-inflammatory and antioxidant activities in various in vitro and in vivo studies. BDPP has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. BDPP has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of BDPP is its high purity and stability, which makes it suitable for use in various lab experiments. BDPP is also relatively easy to synthesize, which reduces the cost and time required for its preparation. However, one of the limitations of BDPP is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of BDPP. One of the most promising directions is the development of new drugs based on BDPP for the treatment of various diseases. BDPP has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs for the treatment of diseases such as diabetes, cancer, and neurodegenerative disorders.
Another future direction is the study of the electronic properties of BDPP and its derivatives. BDPP has been used as a building block for the synthesis of organic semiconductors, which can be used in the development of flexible and lightweight electronic devices. The study of the electronic properties of BDPP and its derivatives can lead to the development of new materials for use in electronic devices.
Conclusion:
In conclusion, BDPP is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. BDPP has been extensively studied for its potential applications in various fields of scientific research, including organic electronics and medicinal chemistry. BDPP exhibits potent anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. The study of BDPP and its derivatives can lead to the development of new materials for use in electronic devices.
合成法
The synthesis of BDPP involves the reaction between 4-bromo-2-formylphenylboronic acid and 3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields BDPP in good purity and yield. The synthesis of BDPP has been optimized to reduce the cost and increase the efficiency of the process.
科学的研究の応用
BDPP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BDPP is in the field of organic electronics. BDPP has been used as a building block for the synthesis of organic semiconductors, which can be used in the development of flexible and lightweight electronic devices.
BDPP has also been studied for its potential applications in the field of medicinal chemistry. BDPP has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
(4-bromo-2-formylphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN2O3/c26-21-12-13-23(20(15-21)17-29)31-24(30)14-11-19-16-28(22-9-5-2-6-10-22)27-25(19)18-7-3-1-4-8-18/h1-17H/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHPJSNYFPLNGC-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)OC3=C(C=C(C=C3)Br)C=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)OC3=C(C=C(C=C3)Br)C=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

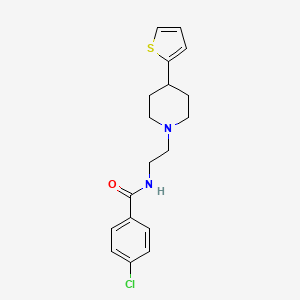

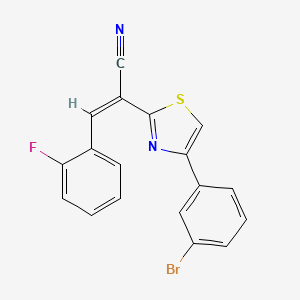
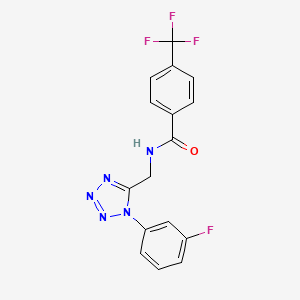
![N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2958456.png)
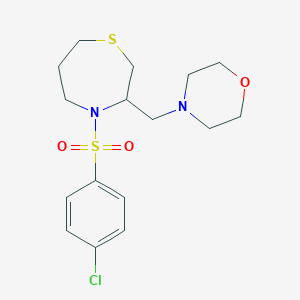
![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one](/img/structure/B2958462.png)
![2-(8-(benzylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2958463.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2958464.png)
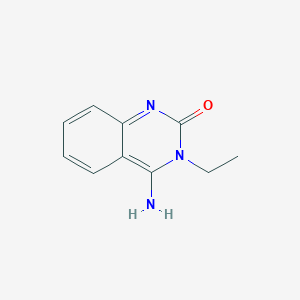
![ethyl {2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2958466.png)
![6-chloro-2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2958468.png)
